[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride
Description
[(1H-Imidazol-2-yl)carbamoyl]formic acid hydrochloride is a heterocyclic compound combining a 1H-imidazole ring with a carbamoylformic acid moiety, stabilized as a hydrochloride salt. The imidazole ring (C₃H₃N₂) contributes aromaticity and hydrogen-bonding capacity, while the carbamoylformic acid group (NH₂–C(O)–COOH) introduces polar and acidic properties. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. This compound is synthesized via reactions involving ethyl (chlorocarbonyl)formate with amines, followed by hydrolysis and salt formation .
Properties
IUPAC Name |
2-(1H-imidazol-2-ylamino)-2-oxoacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3.ClH/c9-3(4(10)11)8-5-6-1-2-7-5;/h1-2H,(H,10,11)(H2,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZNXUOICCMXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)NC(=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride typically involves the reaction of imidazole with formic acid and a carbamoylating agent under controlled conditions . . The reaction is usually carried out in a solvent such as water or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include imidazole-2-carboxylic acid derivatives, amine derivatives, and substituted imidazole compounds .
Scientific Research Applications
[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with shared imidazole or carbamoyl motifs (Table 1). Key differences in structure, synthesis, and properties are highlighted below.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|
| [(1H-Imidazol-2-yl)carbamoyl]formic acid HCl | C₅H₆ClN₃O₃ | 191.57 | 95% | Carbamoyl formate, imidazole, HCl salt |
| (1-Methyl-1H-imidazol-2-yl)acetic acid HCl | C₆H₉ClN₂O₂ | 176.61 | 95% | Acetic acid, methyl-imidazole, HCl |
| 1-(1H-Imidazol-2-yl)ethan-1-one HCl | C₅H₇ClN₂O | 146.58 | 95% | Acetyl group, imidazole, HCl |
| 3-(1H-Imidazol-4-yl)piperidine diHCl | C₈H₁₅Cl₂N₃ | 224.13 | 95% | Piperidine, imidazole, diHCl salt |
Structural Differences
- Carbamoyl vs. This impacts solubility and reactivity .
- Substituent Positioning : Derivatives like (1-methyl-1H-imidazol-2-yl)acetic acid HCl feature methyl groups on the imidazole ring, reducing steric hindrance compared to the carbamoylformic acid substituent .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility for all compounds. However, the carbamoylformic acid group in the target compound increases hydrophilicity (logP ~ -1.2) compared to acetyl (logP ~ 0.5) or acetic acid (logP ~ -0.8) analogs .
- Stability : The carbamoyl group is susceptible to hydrolysis under basic conditions, whereas acetyl and acetic acid derivatives are more stable at neutral pH .
Research Findings and Challenges
- Synthetic Efficiency : High yields (80–95%) for the target compound’s intermediate highlight optimized carbamoylation steps, but final salt purification remains challenging due to hygroscopicity .
- Regulatory Considerations : Hydrochloride salts are preferred in pharmaceutical formulations for improved bioavailability, but stringent purity standards (>95%) are required to avoid by-product toxicity .
Biological Activity
[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C5H5N3O3·HCl and a molecular weight of 191.57 g/mol. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
The biological activity of this compound is primarily attributed to its imidazole ring, which can interact with metal ions and various enzymes. This interaction can inhibit enzymatic activity, leading to a range of biological effects. For instance, the compound has shown potential in inhibiting urease, an enzyme critical for the survival of certain bacteria such as Helicobacter pylori .
Antimicrobial Activity
Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. A study evaluating various imidazole derivatives found that compounds similar to this compound demonstrated effectiveness against a range of pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| P. aeruginosa | 19 |
| B. subtilis | 21 |
| Klebsiella pneumoniae | 20 |
This data suggests that imidazole derivatives can serve as potential candidates for developing new antimicrobial agents .
Antiviral Activity
Imidazole-containing compounds have also been studied for their antiviral properties. Research has shown that these compounds can inhibit viral replication by interfering with viral enzymes and host cell interactions. For example, some studies have highlighted that imidazole derivatives can reduce the replication rates of viruses by targeting specific viral proteins .
Anti-inflammatory Properties
In addition to antimicrobial and antiviral activities, this compound may exhibit anti-inflammatory effects. Imidazole derivatives have been linked to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Study 1: Antibacterial Efficacy
In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial activity comparable to standard antibiotics like Norfloxacin .
Case Study 2: Antiviral Potential
A recent investigation into the antiviral properties of imidazole derivatives revealed that they could inhibit the replication of certain viruses by targeting their polymerases. This study emphasizes the potential use of these compounds in developing antiviral therapies .
Q & A
Q. What are the common synthetic routes for [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride?
- Methodological Answer : The synthesis typically involves coupling an imidazole derivative with a carbamoyl-formic acid precursor. Key steps include:
- Imidazole Activation : Use coupling agents like 1,1'-carbonyldiimidazole (CDI) to form the carbamoyl linkage .
- Salt Formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity .
- Purification : Employ reverse-phase HPLC with mobile phases like acetonitrile/water containing 0.1% formic acid for high-purity isolation .
Q. How is this compound characterized?
- Methodological Answer : Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm the imidazole ring and carbamoyl group ; IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : LCMS (e.g., m/z [M+H]⁺) to verify molecular weight .
- Thermal Analysis : Melting point determination to assess purity .
Q. What solvents and conditions optimize its stability during storage?
- Methodological Answer :
- Storage : Store at 0–6°C in anhydrous form to prevent hydrolysis .
- Solvent Compatibility : Use polar aprotic solvents (e.g., DMSO) for dissolution; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Methodological Answer :
- Reaction Optimization : Use catalytic tetrabutylammonium iodide (TBAI) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain reactions at 65°C under nitrogen to suppress oxidative byproducts .
- Workup Strategies : Quench reactions with aqueous formic acid to precipitate impurities before column chromatography .
Q. How to resolve contradictions in reported bioactivity data for imidazole-carbamoyl derivatives?
- Methodological Answer :
- Assay Standardization : Validate biological assays (e.g., enzyme inhibition) using positive controls and replicate experiments .
- Impurity Profiling : Analyze batches via HPLC-MS to rule out contaminants affecting activity .
- Structural Confirmation : Use 2D NMR (e.g., NOESY) to confirm stereochemical integrity, which can influence binding .
Q. What advanced techniques are critical for studying its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors .
- Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., imidazole coordination to metal ions) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of binding .
Q. How to develop a robust HPLC method for quantifying trace impurities?
- Methodological Answer :
- Column Selection : Use C18 columns (e.g., YMC-Actus Triart) with 5 μm particles for high resolution .
- Gradient Optimization : Adjust acetonitrile/water gradients (0.1% formic acid) to separate hydrolysis products .
- Detection : UV at 254 nm for carbamoyl groups; MS for structural confirmation of impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
